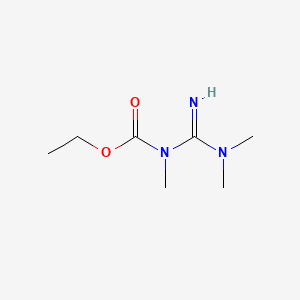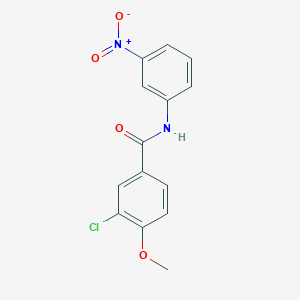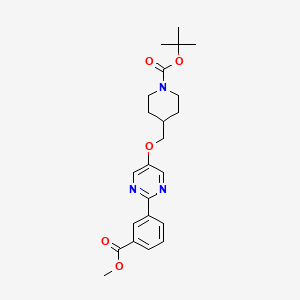![molecular formula C15H11Cl2N B11830547 (4bS,9bR)-7,8-dichloro-4bH,5H,9bH,10H-indeno[1,2-b]indole](/img/structure/B11830547.png)
(4bS,9bR)-7,8-dichloro-4bH,5H,9bH,10H-indeno[1,2-b]indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4bS,9bR)-7,8-dichloro-4bH,5H,9bH,10H-indeno[1,2-b]indole is a complex organic compound characterized by its unique indenoindole structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine atoms at the 7 and 8 positions of the indenoindole core adds to its chemical reactivity and potential for diverse applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4bS,9bR)-7,8-dichloro-4bH,5H,9bH,10H-indeno[1,2-b]indole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions.
Cyclization: The indole core undergoes cyclization with a suitable diene or dienophile to form the indenoindole structure. This step often requires the use of a Lewis acid catalyst to facilitate the cyclization process.
Chlorination: The final step involves the selective chlorination of the indenoindole core at the 7 and 8 positions. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as the implementation of purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(4bS,9bR)-7,8-dichloro-4bH,5H,9bH,10H-indeno[1,2-b]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Substitution: The chlorine atoms at the 7 and 8 positions can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced indenoindole derivatives.
Substitution: Formation of substituted indenoindole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(4bS,9bR)-7,8-dichloro-4bH,5H,9bH,10H-indeno[1,2-b]indole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: The compound is studied for its role in modulating biological pathways and its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of (4bS,9bR)-7,8-dichloro-4bH,5H,9bH,10H-indeno[1,2-b]indole involves its interaction with molecular targets such as DNA and proteins. The chlorine atoms enhance its binding affinity to these targets, leading to the inhibition of key biological processes. The compound may also induce oxidative stress in cells, contributing to its cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
(4bS,9bR)-6-ethyl-8-methoxy-4bH,5H,9bH,10H-indeno[1,2-b]indole: This compound has similar structural features but differs in the substituents at the 6 and 8 positions.
(4bS,9bR)-4b,6,8,9b-tetramethyl-4bH,5H,9bH,10H-indeno[1,2-b]indole: Another structurally related compound with methyl groups at multiple positions.
Uniqueness
The presence of chlorine atoms at the 7 and 8 positions in (4bS,9bR)-7,8-dichloro-4bH,5H,9bH,10H-indeno[1,2-b]indole distinguishes it from other similar compounds. These chlorine atoms enhance its reactivity and potential for diverse applications in medicinal chemistry and materials science.
Propiedades
Fórmula molecular |
C15H11Cl2N |
|---|---|
Peso molecular |
276.2 g/mol |
Nombre IUPAC |
(4bS,9bR)-7,8-dichloro-4b,5,9b,10-tetrahydroindeno[1,2-b]indole |
InChI |
InChI=1S/C15H11Cl2N/c16-12-6-10-11-5-8-3-1-2-4-9(8)15(11)18-14(10)7-13(12)17/h1-4,6-7,11,15,18H,5H2/t11-,15-/m1/s1 |
Clave InChI |
XKVMSUBEHGYDQM-IAQYHMDHSA-N |
SMILES isomérico |
C1[C@H]2[C@@H](C3=CC=CC=C31)NC4=CC(=C(C=C24)Cl)Cl |
SMILES canónico |
C1C2C(C3=CC=CC=C31)NC4=CC(=C(C=C24)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Pyrrolidinol, 1-[2-(2,3-dihydro-5-benzofuranyl)ethyl]-, 3-(4-methylbenzenesulfonate), (3S)-](/img/structure/B11830470.png)

![17-Hydroxy-21-[(methylsulfonyl)oxy]-pregna-1,4-diene-3,11,20-trione](/img/structure/B11830484.png)


![(2R,3R,4S,5R)-2-(4-Amino-6-chloro-1H-imidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B11830499.png)

![1-(2-bromo-4-nitro-1H-imidazol-1-yl)-3-{[tert-butyl(dimethyl)silyl]oxy}-2-propanol](/img/structure/B11830509.png)
![N-[(9R,9aR)-7-methoxy-9a-[(1R)-1-phenylprop-2-en-1-yl]-1H,2H,3H,9H,9aH-benzo[b]pyrrolizin-9-yl]-4-methylbenzene-1-sulfonamide](/img/structure/B11830510.png)

![2-[(2S,3E,4S)-3-ethylidene-5-methoxycarbonyl-2-[(2S,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4H-pyran-4-yl]acetic acid](/img/structure/B11830524.png)


